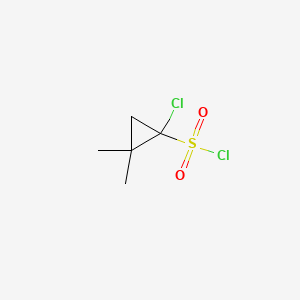
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both triazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the triazole ring can impart unique properties, such as increased stability and bioavailability, making it a valuable scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the pyrazole ring. The triazole ring can be synthesized via a cyclization reaction involving ethyl hydrazinecarboxylate and an appropriate nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the triazole or pyrazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-(4-ethylcyclohexyl)ethan-1-amine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of triazole and pyrazole rings in its structure. This dual-ring system can provide enhanced stability and bioavailability compared to compounds with only one of these rings. Additionally, the specific substitution pattern on the rings can lead to unique biological activities and chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N6 |
|---|---|
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-3-14-8(10-5-12-14)6-4-11-13(2)7(6)9/h4-5H,3,9H2,1-2H3 |
Clave InChI |
XAZSGWSWBPZJJO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)C2=C(N(N=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
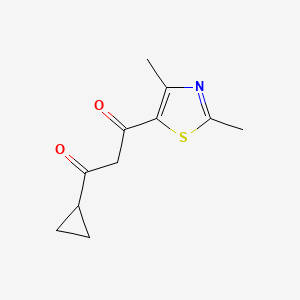
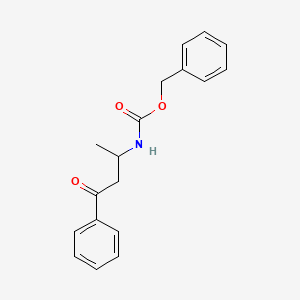
![{[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13493785.png)
![lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13493793.png)
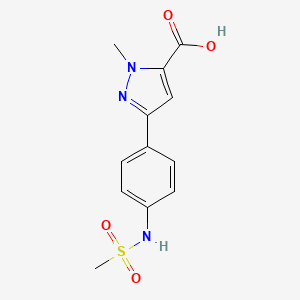
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)

![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
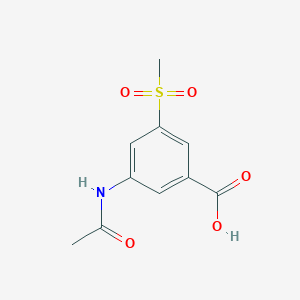


![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
